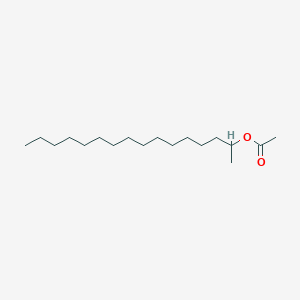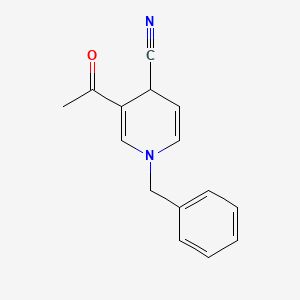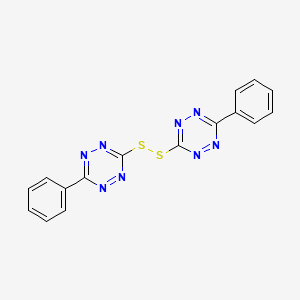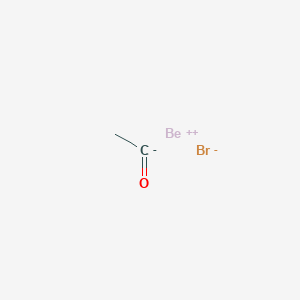
8-(5-Acetylfuran-2-yl)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(5-Acetylfuran-2-yl)octanoic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with an acetyl group at the 5-position and an octanoic acid chain at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Acetylfuran-2-yl)octanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dihydroxyhexane, under acidic conditions.
Acetylation: The furan ring is then acetylated at the 5-position using acetic anhydride in the presence of a catalyst like sulfuric acid.
Attachment of the Octanoic Acid Chain: The final step involves the attachment of the octanoic acid chain to the furan ring. This can be achieved through a Friedel-Crafts acylation reaction using octanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-(5-Acetylfuran-2-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the furan ring to a tetrahydrofuran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or tetrahydrofuran derivatives.
Substitution: Introduction of various functional groups onto the furan ring.
Aplicaciones Científicas De Investigación
8-(5-Acetylfuran-2-yl)octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(5-Acetylfuran-2-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The acetyl group and the furan ring can participate in various biochemical reactions, influencing cellular processes. The compound may act by modulating enzyme activity, altering membrane permeability, or interacting with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
8-(5-Hexylfuran-2-yl)octanoic acid: Similar structure but with a hexyl group instead of an acetyl group.
8-(5-Methylfuran-2-yl)octanoic acid: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
8-(5-Acetylfuran-2-yl)octanoic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. The acetyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
38199-52-9 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
8-(5-acetylfuran-2-yl)octanoic acid |
InChI |
InChI=1S/C14H20O4/c1-11(15)13-10-9-12(18-13)7-5-3-2-4-6-8-14(16)17/h9-10H,2-8H2,1H3,(H,16,17) |
Clave InChI |
GBLMJRKHPZJCRY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(O1)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


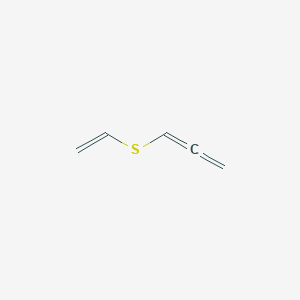
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
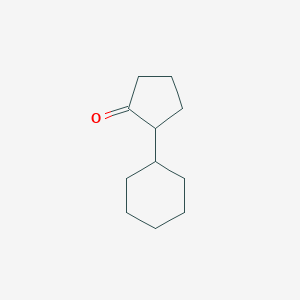
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
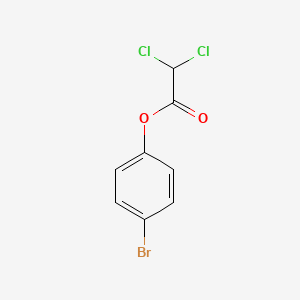
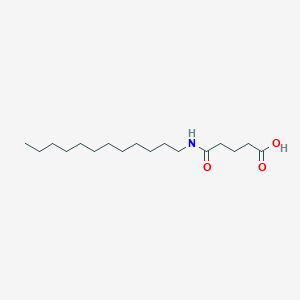

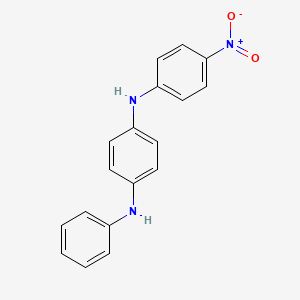
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
